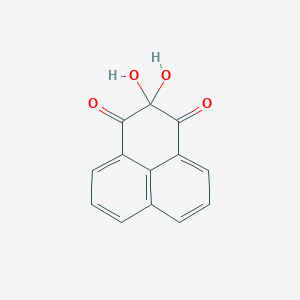
2,2-dihydroxy-1H-phenalene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dihydroxy-1H-phenalene-1,3(2H)-dione, also known as quinizarin, is a synthetic organic compound that belongs to the family of quinones. It is commonly used in the field of scientific research due to its unique properties, which make it an important tool for various applications.
作用機序
The mechanism of action of 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione involves its ability to undergo redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. Quinizarin can also form complexes with metal ions, which can affect its redox properties.
生化学的および生理学的効果
Quinizarin has been shown to have various biochemical and physiological effects. It has been found to exhibit antioxidant activity, which can protect cells from oxidative damage. Quinizarin has also been shown to have anti-inflammatory and antitumor properties, which make it a potential candidate for the development of new drugs.
実験室実験の利点と制限
One of the main advantages of using 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione in lab experiments is its versatility. It can be used for various applications, including as a fluorescent dye, a pH indicator, and a redox indicator. Quinizarin is also relatively easy to synthesize, which makes it readily available for use in research. However, one of the limitations of using 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione is its potential toxicity. It can cause skin irritation and is toxic if ingested.
将来の方向性
There are several future directions for the use of 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione in scientific research. One potential direction is the development of new drugs based on the anti-inflammatory and antitumor properties of 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione. Another potential direction is the use of 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the use of 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione in the development of new materials, such as conductive polymers, is an area of active research.
合成法
The synthesis of 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione can be achieved through various methods, including the oxidation of anthracene, the reaction of phthalic anhydride with resorcinol, and the reaction of 1,4-dihydroxyanthraquinone with copper sulfate. Among these methods, the oxidation of anthracene is the most commonly used method for the synthesis of 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione. This method involves the oxidation of anthracene using potassium permanganate in the presence of sulfuric acid.
科学的研究の応用
Quinizarin has a wide range of applications in scientific research, including its use as a fluorescent dye, a pH indicator, and a redox indicator. It is also used in the field of analytical chemistry as a reagent for the determination of various metal ions. In addition, 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione is used in the field of medicinal chemistry as a precursor for the synthesis of various drugs.
特性
CAS番号 |
18931-20-9 |
|---|---|
製品名 |
2,2-dihydroxy-1H-phenalene-1,3(2H)-dione |
分子式 |
C13H8O4 |
分子量 |
228.2 g/mol |
IUPAC名 |
2,2-dihydroxyphenalene-1,3-dione |
InChI |
InChI=1S/C13H8O4/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13(11,16)17/h1-6,16-17H |
InChIキー |
JYCIBUOSCBHKCM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)C(C(=O)C3=CC=C2)(O)O |
正規SMILES |
C1=CC2=C3C(=C1)C(=O)C(C(=O)C3=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



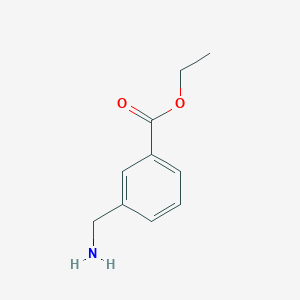
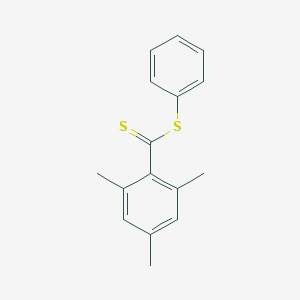
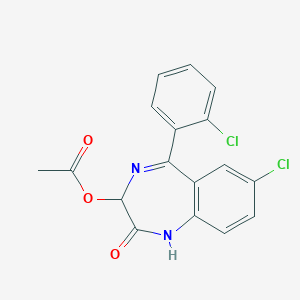
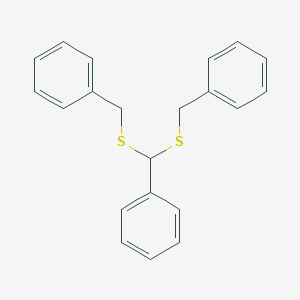
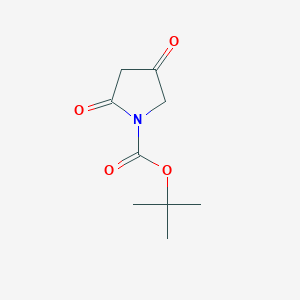
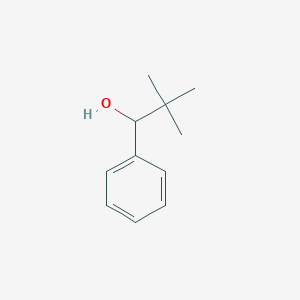
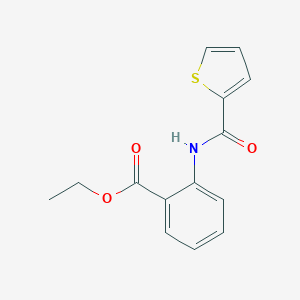
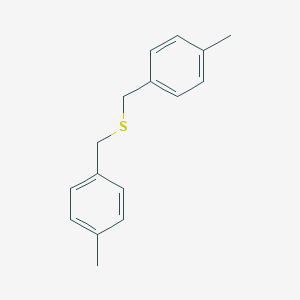
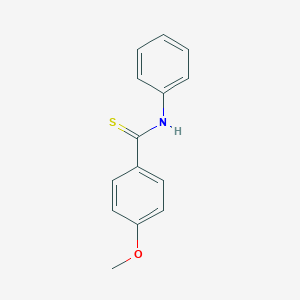
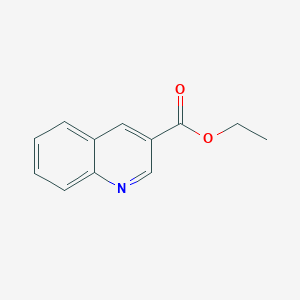
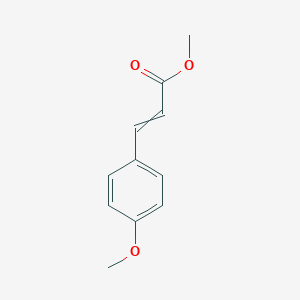
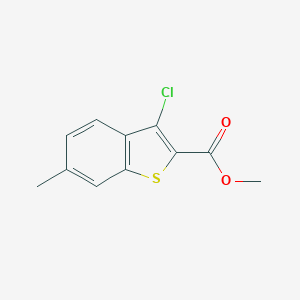
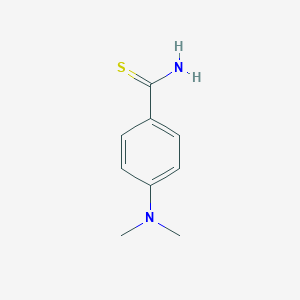
![N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B188797.png)